rac Anatalline-d4
Description
rac Anatalline-d4 is a deuterium-labeled analog of anatalline, a pyridine-derived alkaloid. Its chemical structure comprises a piperidine ring substituted with two pyridine groups, with four deuterium atoms replacing hydrogen at specific positions (C15H17N3; molecular weight 239.32 g/mol) . This compound is widely utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC), to enhance the precision of quantifying non-deuterated analogs in biological matrices . Its deuterated form minimizes isotopic interference, ensuring accurate pharmacokinetic and metabolic profiling in studies involving nicotine-related alkaloids .
Properties
Molecular Formula |
C₁₅H₁₃D₄N₃ |
|---|---|
Molecular Weight |
243.34 |
Synonyms |
3,3’-[2,4-Piperidinediyl]bis-pyridiine, cis-2,4-Di(3-pyridyl)piperidine-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares rac Anatalline-d4 with structurally or functionally related deuterated compounds, emphasizing analytical applications, isotopic labeling, and biological relevance:
Key Differentiators :
Structural Specificity :
- This compound features dual pyridine rings and a piperidine backbone, distinguishing it from Equilin-d4 (estrogen derivative) and Timolol-d5 (sulfonamide-containing beta-blocker) .
- Unlike N-Nitrosoanabasine-d4 , which is used for nitrosamine analysis, This compound lacks nitroso groups, reducing reactivity concerns in metabolic studies .
Isotopic Labeling Strategy: this compound employs non-selective deuterium labeling (4H → 4D), whereas Timolol-d5 incorporates deuterium at metabolically stable positions to avoid isotopic exchange . Citalopram-d4 combines deuterium with fluorine substitution to improve chromatographic separation in serotonin reuptake studies .
Analytical Performance: In LC-MS, this compound exhibits a retention time shift of 0.3–0.5 minutes compared to its non-deuterated form, ensuring minimal signal overlap . By contrast, Equilin-d4 shows a 0.8-minute shift due to its larger hydrophobic structure . Sensitivity: The limit of quantification (LOQ) for this compound in plasma is 0.1 ng/mL, outperforming N-Nitrosoanabasine-d4 (LOQ: 0.5 ng/mL) due to reduced matrix effects .
Biological Relevance: this compound is critical for studying nicotine metabolism but lacks direct pharmacological activity, unlike Timolol-d5, which retains beta-blocking properties for receptor-binding assays .
Research Findings and Implications
Q & A
Q. Q. What emerging technologies could enhance the study of rac-Anatalline-d4’s tissue-specific distribution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
